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Abstract
5-Methoxy-2-nitrobenzaldehyde is a key chemical intermediate that has garnered significant

attention in medicinal chemistry, primarily as a precursor for the synthesis of novel anticancer

agents. Its strategic placement of a methoxy and a nitro group on the benzaldehyde scaffold

allows for versatile chemical modifications, leading to the development of potent tubulin

polymerization inhibitors. This technical guide provides a detailed overview of the synthesis,

spectroscopic properties, and applications of 5-Methoxy-2-nitrobenzaldehyde in drug

discovery, with a focus on the development of combretastatin analogues. Detailed experimental

protocols, quantitative biological data, and visual representations of synthetic and biological

pathways are presented to facilitate further research and development in this promising area of

oncology.

Chemical and Physical Properties
5-Methoxy-2-nitrobenzaldehyde is a solid at room temperature with the chemical formula

C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1][2] It is also known by other names such

as 2-Formyl-4-methoxynitrobenzene and 3-Formyl-4-nitroanisole.[3]

Table 1: Physicochemical Properties of 5-Methoxy-2-nitrobenzaldehyde
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Property Value Reference(s)

CAS Number 20357-24-8 [1][2]

Molecular Formula C₈H₇NO₄ [1][2]

Molecular Weight 181.15 g/mol [1][2]

Appearance Solid [2]
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Spectroscopic Data
The structural identity of 5-Methoxy-2-nitrobenzaldehyde is confirmed through various

spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of 5-Methoxy-2-nitrobenzaldehyde

Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment Solvent
Reference(s
)

10.45 s 1H -CHO CDCl₃ [4]

7.80 d, J = 8.0Hz 1H Ar-H CDCl₃ [4]

7.47 t, J = 8.0Hz 1H Ar-H CDCl₃ [4]

7.35 t, J = 8.0Hz 1H Ar-H CDCl₃ [4]

3.84 s 3H -OCH₃ CDCl₃ [4]
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Table 3: ¹³C NMR Spectral Data of 5-Methoxy-2-nitrobenzaldehyde

Chemical Shift (δ)
ppm

Assignment Solvent Reference(s)

189.4 C=O CDCl₃ [4]

161.5 C-OCH₃ CDCl₃ [4]

135.7 Ar-C CDCl₃ [4]

128.0 Ar-C CDCl₃ [4]

124.5 Ar-C CDCl₃ [4]

120.3 Ar-C CDCl₃ [4]

111.4 Ar-C CDCl₃ [4]

55.3 -OCH₃ CDCl₃ [4]

Table 4: Mass Spectrometry and IR Data of 5-Methoxy-2-nitrobenzaldehyde

Technique Data Reference(s)

Mass Spectrometry (GC-MS)
Molecular Ion Peak [M+H]⁺ =

182
[5]

Infrared (IR) Spectroscopy
Strong band at 1690 cm⁻¹

(C=O)
[2]

Synthesis of 5-Methoxy-2-nitrobenzaldehyde
5-Methoxy-2-nitrobenzaldehyde can be synthesized from commercially available starting

materials. A common method involves the nitration of 3-methoxybenzaldehyde. While various

nitration protocols exist, a general procedure is outlined below.

Experimental Protocol: Nitration of 3-
Methoxybenzaldehyde
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Materials:

3-Methoxybenzaldehyde

Concentrated Sulfuric Acid (H₂SO₄)

Fuming Nitric Acid (HNO₃)

Ice

Benzene

Anhydrous Methanol

Concentrated Hydrochloric Acid (HCl)

Sodium Methoxide solution in Methanol

Anhydrous Sodium or Magnesium Sulfate

Procedure:

In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical

stirrer, place concentrated sulfuric acid.

Cool the acid in an ice bath and slowly add fuming nitric acid, ensuring the temperature does

not exceed 10°C.

While maintaining the temperature between 5-10°C, add 3-methoxybenzaldehyde dropwise

with vigorous stirring over 2-3 hours.

After the addition is complete, remove the ice bath and allow the mixture to stand at room

temperature overnight.

Carefully pour the reaction mixture onto cracked ice with manual stirring.

Collect the resulting yellow precipitate by filtration, wash with cold water, and press as dry as

possible.
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Dissolve the moist product in warm benzene and separate the aqueous layer.

Concentrate the benzene solution to yield crude 5-Methoxy-2-nitrobenzaldehyde. The

crude product is often sufficiently pure for subsequent steps.

This is a generalized protocol adapted from the nitration of benzaldehyde and should be

optimized for safety and yield.[6][7][8]

Application in Drug Discovery: Synthesis of
Combretastatin Analogues
5-Methoxy-2-nitrobenzaldehyde is a valuable starting material for the synthesis of a novel

class of cis-locked combretastatin analogues known as combretabenzodiazepines.[5] These

compounds have shown potent cytotoxic and antitubulin activity, making them promising

candidates for cancer therapy.[3][5]

Synthetic Workflow for Combretabenzodiazepines
The synthesis of combretabenzodiazepines from 5-Methoxy-2-nitrobenzaldehyde involves a

multi-step process, beginning with the synthesis of a key intermediate, a substituted 1,4-

benzodiazepin-2-one.
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Caption: Synthetic workflow for combretabenzodiazepines.
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Experimental Protocol: Synthesis of a
Combretabenzodiazepine Analogue
The following is a representative protocol for the synthesis of a combretabenzodiazepine,

starting from the 1,4-benzodiazepin-2-one scaffold which is derived from 5-Methoxy-2-
nitrobenzaldehyde.

Step 1: Synthesis of 7-methoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Reduction of 5-Methoxy-2-nitrobenzaldehyde: The nitro group of 5-Methoxy-2-
nitrobenzaldehyde is reduced to an amine to form 2-amino-5-methoxybenzaldehyde. This

can be achieved using various reducing agents, such as iron powder in the presence of an

acid like hydrochloric acid.

Condensation and Cyclization: The resulting 2-amino-5-methoxybenzaldehyde is then

condensed with a glycine derivative (e.g., glycine ethyl ester) and subsequently cyclized to

form the 1,4-benzodiazepin-2-one core structure.

Step 2: Suzuki Coupling to form the final Combretabenzodiazepine

The 1,4-benzodiazepin-2-one intermediate is coupled with a suitably substituted

phenylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) via a Suzuki coupling reaction.

This reaction is typically catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence

of a base (e.g., Na₂CO₃) and a suitable solvent system (e.g., toluene/ethanol/water).

The reaction mixture is heated under an inert atmosphere until completion.

Purification by column chromatography yields the final combretabenzodiazepine product.

Biological Activity and Mechanism of Action
Combretabenzodiazepines derived from 5-Methoxy-2-nitrobenzaldehyde exhibit significant

biological activity, primarily as cytotoxic agents against various cancer cell lines. Their

mechanism of action involves the inhibition of tubulin polymerization.[3][5]

Cytotoxicity Data
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The cytotoxic effects of these compounds are typically evaluated using assays like the MTT

assay, which measures cell viability.[9] The half-maximal inhibitory concentration (IC₅₀) is a key

metric for quantifying cytotoxicity.

Table 5: Cytotoxic Activity (IC₅₀) of Representative Combretastatin Analogues

Compound Cell Line IC₅₀ (µM) Reference(s)

Combretastatin A-4

(CA-4)
HeLa

0.003 - 14.830

(median 0.011)
[10]

Combretastatin A-4

(CA-4)
K562 0.0048 - 0.046 [10]

Hybrid Compound 5 HeLa 0.16 [10]

Triazole Analogue 3n A-549 0.003 [11]

Triazole Analogue 3r A-549 >0.025 [11]

XN0502 (CA-4

Analogue)
A549 1.8 [12]

XN0502 (CA-4

Analogue)
HL-7702 (normal) 9.1 [12]

Mechanism of Action: Tubulin Polymerization Inhibition
Combretastatin and its analogues, including combretabenzodiazepines, exert their anticancer

effects by disrupting the dynamics of microtubules, which are essential components of the

cytoskeleton involved in cell division.[13][14]

Signaling Pathway: Inhibition of Tubulin Polymerization
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Caption: Mechanism of action of combretabenzodiazepines.

These compounds bind to the colchicine-binding site on β-tubulin, which prevents the

polymerization of tubulin dimers into microtubules. This disruption of microtubule formation

leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell

death) in rapidly dividing cancer cells.[12]

Experimental Workflow: From Synthesis to
Biological Evaluation
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The development of novel anticancer agents from 5-Methoxy-2-nitrobenzaldehyde follows a

structured workflow.

Chemical Synthesis Biological Evaluation

Synthesis of 5-Methoxy-2-nitrobenzaldehyde Synthesis of 1,4-Benzodiazepin-2-one Intermediate Synthesis of Combretabenzodiazepine Library In vitro Cytotoxicity Screening (e.g., MTT Assay) Determination of IC50 Values Tubulin Polymerization Assay Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays

Click to download full resolution via product page

Caption: Experimental workflow for drug discovery.

Conclusion
5-Methoxy-2-nitrobenzaldehyde is a versatile and crucial building block in the synthesis of

novel, potent anticancer agents. Its utility in the construction of combretabenzodiazepines, a

class of tubulin polymerization inhibitors, highlights its importance in medicinal chemistry. The

detailed synthetic protocols, comprehensive spectroscopic data, and quantitative biological

activity information provided in this guide serve as a valuable resource for researchers

dedicated to the discovery and development of next-generation cancer therapeutics. Further

exploration of the structure-activity relationships of combretabenzodiazepines and optimization

of their pharmacokinetic properties hold significant promise for advancing the fight against

cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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